molecular formula C14H20ClNO B1397512 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220037-15-9

3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397512
CAS RN: 1220037-15-9
M. Wt: 253.77 g/mol
InChI Key: ALPVPXHYXNFCAL-UHFFFAOYSA-N
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Description

“3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C13H17NO•HCl and a molecular weight of 239.74 .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20ClNO. The molecular weight is 253.77 g/mol.


Chemical Reactions Analysis

Pyrrolidine derivatives have been tested for their biological activity. For instance, some pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM .

Scientific Research Applications

Pyrrolidine Chemistry and Applications

Pyrrolidine derivatives, such as 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride, have notable relevance in scientific research due to their diverse biological effects and industrial applications. They are crucial in medicinal chemistry, as many of these compounds are used in medicine. Additionally, they find applications in industries, for instance, as dyes or agrochemical substances. The study of pyrrolidine chemistry is thus significant in modern science. (Żmigrodzka et al., 2022).

Synthesis and Structure-Activity Studies

The synthesis and structure-activity relationship studies of pyrrolidine derivatives are crucial in drug discovery and development. For example, specific pyrrolidine enones derived from 3-oxo pyrrolidine 2-phosphonates have been synthesized and evaluated for their potential in producing cis- and trans-2,5-disubstituted pyrrolidines. This research contributes to the understanding of pyrrolidine structures and their applications in developing new therapeutic agents. (Davis et al., 2008).

Application in Cognitive Enhancement

Pyrrolidine derivatives are also explored for their potential in cognitive enhancement. For instance, a study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine showcased its positive effects in rodent and primate models of cognitive enhancement. These types of studies demonstrate the potential of pyrrolidine derivatives in treating cognitive disorders, highlighting their significance in neuroscience research. (Lin et al., 1997).

Photolysis and Electron-Transfer Reactions

The photolysis of certain pyrrolidine compounds, involving electron-transfer reactions, is an area of interest in chemical research. These reactions can efficiently produce various pyrrolidine adducts, contributing to the understanding of reaction mechanisms and potential applications in synthetic chemistry. (Kurauchi et al., 1985).

Future Directions

Pyrrolidine and its derivatives, including “3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride”, have potential therapeutic applications. They are being studied for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

3-[(2-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h2-4,6-7,12,15H,1,5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVPXHYXNFCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220037-15-9
Record name Pyrrolidine, 3-[[2-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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